molecular formula C19H35N3O2 B6701902 N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide

N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide

Cat. No.: B6701902
M. Wt: 337.5 g/mol
InChI Key: PCNKWTNYRSCVSE-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, an azepane moiety, and an oxolane ring

Properties

IUPAC Name

N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O2/c1-16(15-21-10-4-2-3-5-11-21)20-19(23)22-12-8-17(9-13-22)18-7-6-14-24-18/h16-18H,2-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKWTNYRSCVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)NC(=O)N2CCC(CC2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, such as 4-piperidone, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophile.

    Attachment of the Oxolane Ring: The oxolane ring is often introduced through a ring-closing reaction, such as a cyclization involving a diol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and oxolane rings, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, this compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential activity as a ligand for certain biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological molecules might make it useful in treating certain diseases or conditions.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(azepan-1-yl)propan-2-yl]-4-(oxolan-2-yl)piperidine-1-carboxamide: This compound itself.

    N-[1-(azepan-1-yl)propan-2-yl]-4-(tetrahydrofuran-2-yl)piperidine-1-carboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    N-[1-(azepan-1-yl)propan-2-yl]-4-(pyrrolidin-2-yl)piperidine-1-carboxamide: Similar structure but with a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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